Ampicillin is derived from penicillin G through a series of chemical modifications. It belongs to the penicillin class of antibiotics, which are characterized by their β-lactam ring structure. The compound is classified as a broad-spectrum antibiotic due to its activity against a wide range of pathogens, including some strains that produce β-lactamase, although it is less effective against certain resistant strains.
The synthesis of ampicillin typically involves the acylation of 6-aminopenicillanic acid (6-APA) with D-phenylglycine methyl ester (PGME). Recent advancements have introduced more efficient methods such as:
Ampicillin has the chemical formula . Its molecular structure features a β-lactam ring fused with a thiazolidine ring, characteristic of penicillins, and includes an amino group that enhances its antibacterial activity.
Ampicillin undergoes several chemical reactions during its synthesis and degradation:
Ampicillin exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located on bacterial cell membranes. This binding inhibits the transpeptidation process necessary for cell wall synthesis, leading to cell lysis and death in actively dividing bacteria. The effectiveness of ampicillin varies based on the presence of β-lactamase enzymes produced by some bacteria, which can hydrolyze the β-lactam ring and render the antibiotic ineffective.
Relevant data indicate that ampicillin maintains activity within specific pH ranges but degrades rapidly under extreme conditions.
Ampicillin is widely used in clinical settings for treating various infections including:
Additionally, it serves as a research tool in microbiology for selecting genetically modified organisms resistant to ampicillin, facilitating studies in gene cloning and molecular biology.
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